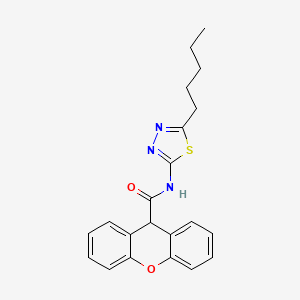
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide" often involves multi-step chemical reactions that include the formation of thiadiazole rings, coupling reactions, and amide bond formation. For instance, the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives highlights a method that could potentially be adapted for the synthesis of our target compound. This process is characterized by its efficiency and the ability to yield a variety of structurally related compounds by changing the substituents on the thiadiazole ring or the benzamide moiety (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds featuring a 1,3,4-thiadiazol-2-yl moiety is typically characterized by X-ray crystallography, which provides detailed information on the molecular geometry, bond lengths, and angles. The crystal structure analysis of similar compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, offers insights into the structural aspects that could be extrapolated to understand the spatial arrangement and conformational preferences of "N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide" (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of "N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide" can be inferred from studies on related thiadiazole compounds. These compounds are known to undergo various chemical reactions, including nucleophilic substitution, cyclization, and conjugation reactions, depending on the functional groups present. The synthesis and reactivity of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, for instance, offer valuable information on the potential chemical behavior of our compound of interest (Mohamed et al., 2020).
Physical Properties Analysis
The physical properties of thiadiazole-containing compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are determined by the compound's molecular structure and can significantly affect its application potential. Studies on compounds like 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides provide insights into the physical characteristics that might be expected for "N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide" (Maadadi et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, is essential for predicting the behavior of "N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide" in biological systems or chemical reactions. The study of similar thiadiazole derivatives, particularly their synthesis, biological evaluation, and molecular docking, sheds light on the chemical properties that influence their biological activity and chemical stability (Bandgar et al., 2012).
Scientific Research Applications
Cholinesterase Inhibition
One study focused on the synthesis of 5-Aryl-1,3,4-oxadiazoles and their thiadiazole analogues, exploring their potential as cholinesterase inhibitors, which are relevant for treating conditions like dementias and myasthenia gravis. The compounds demonstrated moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential in medicinal chemistry for neurological conditions (Pflégr et al., 2022).
Antimicrobial Activities
Another study investigated the microwave-assisted synthesis of hybrid molecules containing different acid moieties coupled with 1,3,4-thiadiazole, examining their antimicrobial, anti-lipase, and antiurease activities. Some compounds showed good to moderate activity against test microorganisms, indicating potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Anticancer Evaluation
A further study elaborated on the synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, evaluating their anticancer activity against various human cancer cell lines. The study found that most synthesized compounds exhibited promising anticancer activity, with some showing GI50 values comparable to the standard drug Adriamycin, underscoring the potential of thiadiazole scaffolds in anticancer drug development (Tiwari et al., 2017).
properties
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-2-3-4-13-18-23-24-21(27-18)22-20(25)19-14-9-5-7-11-16(14)26-17-12-8-6-10-15(17)19/h5-12,19H,2-4,13H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTSHPYSNBSJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4614548.png)
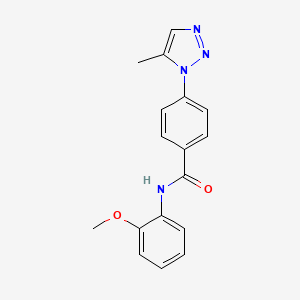
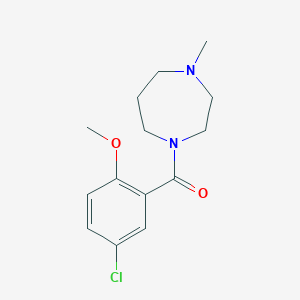
![N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4614564.png)
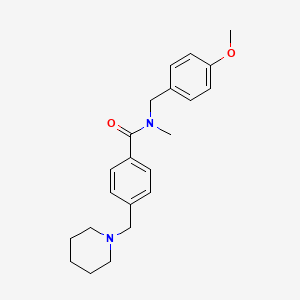
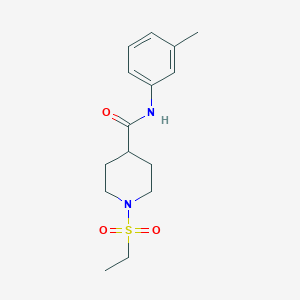
![N-cyclopentyl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4614592.png)
![N-methyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4614596.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4614628.png)

![ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4614651.png)
![2-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614656.png)
![1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4614658.png)